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Compound of Interest

Compound Name:
2-[Chloro(phenyl)methyl]-1,3,2-

dioxaborinane

CAS No.: 102746-93-0

Cat. No.: B14082785

Get Quote

2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane:
Technical Guide
Core Structure & Chemical Identity
The molecule consists of a 1,3,2-dioxaborinane ring—a six-membered heterocycle containing

one boron and two oxygen atoms—substituted at the boron position with an

-chlorobenzyl group.
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Property Detail

IUPAC Name 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane

Functional Class -Haloboronic Ester

Key Moiety
-Chloroalkylboronate: The C–Cl bond adjacent

to the Boron atom is highly activated for

nucleophilic displacement.

Ring System

1,3,2-Dioxaborinane: Derived from 1,3-

propanediol.[3] This six-membered ring is

generally more stable to hydrolysis than acyclic

boronic esters but less rigid than the five-

membered dioxaborolanes (e.g., pinacol esters).

Stereochemistry

The carbon bearing the chlorine and phenyl

group is a chiral center. In asymmetric

synthesis, this center is generated

stereoselectively using chiral diols (e.g.,

pinanediol). Here, the structure implies a

racemic or achiral context unless a chiral

auxiliary is specified.

Structural Diagram (DOT Visualization)
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Caption: Structural connectivity of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane highlighting

the activated alpha-chloro center.[1][4][5][6][7]
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Synthesis: The Matteson Homologation Protocol
The synthesis of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is achieved via the Matteson

Homologation, a reaction that inserts a methylene (or substituted methylene) group into a

carbon-boron bond.

Reaction Mechanism
Precursor: 2-Phenyl-1,3,2-dioxaborinane (Phenylboronic acid 1,3-propanediol ester).

Reagent: (Dichloromethyl)lithium (

), generated in situ from dichloromethane (

) and LDA or

-BuLi.

Intermediate: Formation of a tetrahedral Boronate "Ate" Complex.

Rearrangement: A 1,2-migration of the phenyl group from boron to the adjacent carbon,

displacing one chloride ion. This step is often promoted by Zinc Chloride (

).[8][9]

Step-by-Step Experimental Protocol
Safety Note: This reaction involves pyrophoric reagents (

-BuLi) and must be performed under an inert atmosphere (Argon/Nitrogen) at low
temperatures.

Step 1: Generation of Dichloromethyllithium

Reagents: Dichloromethane (1.1 equiv), THF (anhydrous), LDA (1.1 equiv).

Conditions: Cool THF/DCM mixture to -100 °C (using liquid

/ethanol bath) to prevent decomposition of the unstable carbenoid

.
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Procedure: Add LDA slowly down the side of the flask. Stir for 10-15 minutes.

Step 2: Formation of the Boronate Complex

Addition: Dissolve 2-phenyl-1,3,2-dioxaborinane in THF and add it dropwise to the

solution at -100 °C.

Observation: The solution may change color/viscosity.

Validation (In-Process):

NMR is the critical diagnostic tool. The starting boronic ester (trigonal planar,

) appears at ~30 ppm. The formation of the tetrahedral boronate complex (

) shifts the signal upfield to ~5-10 ppm.

Step 3: 1,2-Migration (Rearrangement)

Promoter: Add anhydrous Zinc Chloride (

, 0.5-1.0 equiv) as a solution in THF or solid.

Warming: Allow the reaction to warm slowly to 0 °C or Room Temperature (RT).

Mechanism:

acts as a Lewis acid, abstracting a chloride ion from the

-carbon, triggering the migration of the phenyl group.

Completion: Monitor by

NMR. The signal should return to ~30 ppm, indicating the restoration of the trigonal planar
geometry in the product.

Step 4: Workup & Isolation

Quench: Add saturated aqueous
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.

Extraction: Extract with Diethyl Ether or EtOAc.

Purification: Flash chromatography (silica gel) is possible, but

-halo boronic esters can be sensitive to silica. Distillation or direct use in the next step
(telescoping) is often preferred.

Synthesis Workflow Diagram
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Caption: The Matteson Homologation pathway converting a phenylboronic ester to the alpha-

chloro derivative via an 'ate' complex.[7]

Reactivity & Applications
The defining feature of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is the

-chloro stereocenter. The C–Cl bond is activated by the adjacent empty p-orbital of the boron
atom, making it highly susceptible to nucleophilic substitution (
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).

Key Reactions
Nucleophilic Displacement (Stereospecific):

Reagents: Grignard reagents (

), Alkoxides (

), Azides (

).

Mechanism: The nucleophile attacks the boron atom first, forming a new "ate" complex.[1]

This is followed by a second 1,2-migration where the new nucleophile displaces the

chlorine atom.

Stereochemistry: This process proceeds with inversion of configuration at the

-carbon. If the starting

-chloro ester is chiral (e.g., derived from pinanediol), the substitution is highly
stereoselective (>98% ee).

Chain Extension (Iterative Homologation):

The product of the displacement is a new boronic ester. This can be subjected to another

round of Matteson homologation, allowing for the "stitching" of carbon chains with precise

stereocontrol at every carbon.

Oxidation:

Treatment with

converts the C–B bond into a C–O bond, yielding the corresponding alcohol (in this case,

-chlorobenzyl alcohol or, after substitution, a chiral secondary alcohol).

Application in Drug Development
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This chemistry is foundational in the synthesis of Proteasome Inhibitors (e.g., Bortezomib).

While Bortezomib uses a leucine-like side chain, the methodology—using an

-halo boronic ester to install a chiral center next to boron—is identical.

Application
Role of 2-[Chloro(phenyl)methyl]-1,3,2-

dioxaborinane

Peptidomimetics
Precursor for

-amino boronic acids (via azide displacement).

Chiral Alcohols
Intermediate for synthesizing enantiopure

benzylic alcohols.

Suzuki Coupling

The C–B bond can participate in Pd-catalyzed

cross-coupling, though the

-chloro group makes this challenging without

prior modification.

Technical Specifications & Stability
Physical State: Typically a viscous oil or low-melting solid.

Stability:

Moisture: Moderately sensitive. The dioxaborinane ring can hydrolyze to the boronic acid

and 1,3-propanediol in the presence of water/acid.

Oxidation: Sensitive to air oxidation over prolonged periods; store under Argon.

Thermal: Generally stable at room temperature but can decompose at high temperatures

(>100 °C).

Handling:

Use anhydrous solvents.

Avoid silica gel chromatography if possible; use neutral alumina or distillation.
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Toxicity:

-Halo compounds can be alkylating agents. Handle with gloves and in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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